1-(3-Chloropropyl)-4-phenylpiperidine

Beschreibung

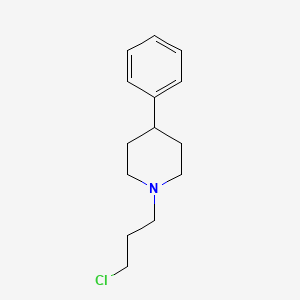

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C14H20ClN |

|---|---|

Molekulargewicht |

237.77 g/mol |

IUPAC-Name |

1-(3-chloropropyl)-4-phenylpiperidine |

InChI |

InChI=1S/C14H20ClN/c15-9-4-10-16-11-7-14(8-12-16)13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2 |

InChI-Schlüssel |

PEXVQAFFEHJDBW-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC1C2=CC=CC=C2)CCCCl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Reaction Pathways for 1 3 Chloropropyl 4 Phenylpiperidine

Conventional Synthetic Routes to 1-(3-Chloropropyl)-4-phenylpiperidine

The conventional synthesis of this compound is primarily achieved through well-established N-alkylation reactions, utilizing 4-phenylpiperidine (B165713) as the core structural precursor. The design and synthesis of intermediates, along with the optimization of reaction parameters, are critical for achieving high yields and purity.

N-Alkylation Strategies Involving 4-Phenylpiperidine

The most direct method for synthesizing this compound is the N-alkylation of 4-phenylpiperidine. This nucleophilic substitution reaction involves the nitrogen atom of the piperidine (B6355638) ring attacking an electrophilic propyl halide. A common and effective alkylating agent for this purpose is 1-bromo-3-chloropropane (B140262). The bromine atom serves as a good leaving group, facilitating the initial alkylation, while the chlorine atom on the other end of the propyl chain remains intact for potential further functionalization.

A typical procedure involves reacting 4-phenylpiperidine with 1-bromo-3-chloropropane in the presence of a base. prepchem.com The base is essential to neutralize the hydrobromic acid formed during the reaction, thereby driving the equilibrium towards the product. Common bases used for this transformation include inorganic carbonates like potassium carbonate or hydroxides such as sodium hydroxide. prepchem.comglobalresearchonline.net

Table 1: N-Alkylation Reaction Parameters

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 4-Phenylpiperidine | prepchem.com |

| Alkylating Agent | 1-Bromo-3-chloropropane | prepchem.comglobalresearchonline.net |

| Base | Potassium Carbonate or Sodium Hydroxide | prepchem.comglobalresearchonline.net |

| Solvent | Acetonitrile (B52724) or Aqueous Acetone | prepchem.comglobalresearchonline.net |

| Temperature | Room Temperature (e.g., 25°C) | prepchem.com |

Precursor Design and Intermediate Synthesis

In the broader context of fentanyl synthesis, of which 4-phenylpiperidine derivatives are crucial precursors, various synthetic routes have been identified. regulations.gov For instance, precursors like N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) have been central to different synthetic methods. regulations.govunodc.org The synthesis of the piperidine core can involve multi-step reactions, such as the condensation of diethanolamine with an aniline derivative, followed by chlorination and cyclization, as seen in the synthesis of related piperazine (B1678402) compounds. globalresearchonline.netgoogle.com Regulatory bodies have placed several precursors of fentanyl and its analogues, such as 4-anilinopiperidine (4-AP) and its derivatives, under international control to prevent illicit manufacturing. unodc.orgfederalregister.govfederalregister.gov

Optimization of Reaction Conditions and Solvent Effects

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.

Base Selection : The strength and solubility of the base can significantly impact the reaction rate. While potassium carbonate is a mild and effective base often used in polar aprotic solvents like acetonitrile prepchem.com, stronger bases like sodium hydroxide are employed in two-phase systems, such as aqueous acetone. globalresearchonline.netprepchem.com

Solvent Effects : The choice of solvent is critical. Acetonitrile is a common solvent that effectively dissolves the reactants and facilitates the SN2 reaction. prepchem.com A mixture of acetone and water can also be used, creating a two-phase system where the reaction proceeds efficiently, often with the aid of a phase-transfer catalyst. globalresearchonline.netprepchem.com The polarity of the solvent can influence reaction rates and the solubility of reactants and products. mdpi.com

Temperature Control : The N-alkylation is often conducted at room temperature (25°C) over an extended period (e.g., 24 hours) to ensure completion. prepchem.com In some protocols, particularly when using strong bases in aqueous solutions, the reaction is initiated at lower temperatures (0–10°C) to control the initial exothermic reaction before continuing at room temperature. google.comprepchem.com

Post-reaction workup typically involves filtering the inorganic salts, concentrating the solution, and purifying the crude product by column chromatography to isolate the desired this compound as an oil. prepchem.com

Advanced Synthetic Approaches and Process Intensification

To improve upon conventional methods, advanced synthetic approaches focus on reducing reaction times, increasing energy efficiency, and exploring stereochemical control.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for process intensification in organic chemistry, offering significant advantages over conventional heating methods. nih.gov These benefits include dramatically reduced reaction times, increased product yields, and enhanced product purity. nih.gov

In the context of synthesizing related N-alkylated piperidine and piperazine derivatives, microwave irradiation has been successfully applied. For example, the synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride was achieved using microwave radiation, demonstrating the feasibility of this technology for similar structures. chemicalbook.com The process involves subjecting the reactants, including the piperazine hydrochloride, 1-bromo-3-chloropropane, a base (K2CO3), and a phase-transfer catalyst (TBAB) in a solvent like acetonitrile or DMF, to microwave heating. chemicalbook.com This method allows for rapid and efficient synthesis compared to conventional heating, which can take many hours. mdpi.com The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated after a standard workup procedure. chemicalbook.com The application of microwave-assisted, solvent-free synthesis conditions has also been reported for other piperidine derivatives, further highlighting the versatility and efficiency of this technique. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave Irradiation | Source |

|---|---|---|---|

| Reaction Time | Hours to days (e.g., 15-20 hours) | Minutes (e.g., 5-10 min) | globalresearchonline.netmdpi.com |

| Energy Input | Conductive heating, slow and inefficient | Direct dielectric heating, rapid and efficient | nih.gov |

| Yields | Moderate to good | Often higher yields | mdpi.com |

| Conditions | Often requires reflux temperatures | Precise temperature and pressure control | nih.gov |

Stereoselective and Asymmetric Synthesis Considerations

While this compound is an achiral molecule, the principles of stereoselective synthesis are highly relevant for creating its derivatives or analogues with specific stereochemistry, which can be crucial for pharmacological activity. acs.org The 4-phenylpiperidine scaffold is a common feature in many biologically active compounds, and controlling the spatial arrangement of substituents is often a key synthetic challenge. nih.govresearchgate.net

The stereoselective synthesis of the piperidine ring is a major area of research. nih.gov One of the most common methods for obtaining chiral piperidines is the asymmetric hydrogenation of substituted pyridine precursors. This can be achieved using transition metal catalysts with chiral ligands, which can induce high levels of enantioselectivity. nih.gov These reactions often require high pressures and temperatures but provide a direct route to optically active piperidine cores. nih.gov Although the target compound itself lacks a stereocenter, the development of these asymmetric methods is vital for the synthesis of more complex, chiral 4-phenylpiperidine derivatives.

Analytical Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Methods

Spectroscopy provides fundamental insights into the atomic and molecular structure of 1-(3-Chloropropyl)-4-phenylpiperidine. Nuclear Magnetic Resonance (NMR) spectroscopy helps in mapping the carbon-hydrogen framework, Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns, and Infrared (IR) spectroscopy identifies the characteristic functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a detailed molecular map can be constructed.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the phenyl ring, the piperidine (B6355638) ring, and the N-chloropropyl side chain. The aromatic protons of the phenyl group typically appear in the downfield region (δ 7.0-7.5 ppm). The protons on the piperidine ring and the propyl chain will appear in the more shielded, upfield region. The addition of the electron-withdrawing chloropropyl group to the nitrogen atom of the 4-phenylpiperidine (B165713) precursor causes a downfield shift of the adjacent piperidine protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show distinct peaks for the carbons in the phenyl ring, the piperidine ring, and the chloropropyl chain. The aromatic carbons typically resonate between δ 120-150 ppm. The carbons of the piperidine ring and the aliphatic chain appear at higher field strengths.

The following table outlines the predicted chemical shifts for the key proton and carbon environments in this compound, based on the analysis of its precursors and related structures.

Predicted NMR Chemical Shifts for this compound

| Atom Type | Structural Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | Phenyl Ring | 7.15 - 7.40 (m) | 126 - 129 |

| Aromatic C | Phenyl Ring (quaternary) | - | ~145 |

| Piperidine CH | C4 | ~2.5 - 2.7 (m) | ~42 |

| Piperidine CH₂ | C2, C6 | ~2.9 - 3.1 (m) & ~2.0 - 2.2 (m) | ~53 |

| Piperidine CH₂ | C3, C5 | ~1.7 - 1.9 (m) | ~33 |

| Propyl CH₂ | N-CH₂ | ~2.4 - 2.6 (t) | ~56 |

| Propyl CH₂ | -CH₂- | ~1.9 - 2.1 (quint) | ~29 |

Note: Predicted values are estimates. Actual experimental values may vary based on solvent and other experimental conditions. (m = multiplet, t = triplet, quint = quintet).

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) are commonly used to generate molecular ions with minimal fragmentation.

The molecular formula for this compound is C₁₄H₂₀ClN, giving it a monoisotopic mass of approximately 237.13 Da. In ESI-MS, the compound is typically observed as a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 238.14. Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed.

Under higher energy conditions, such as those in Electron Ionization (EI) mass spectrometry, the molecule undergoes predictable fragmentation. The analysis of these fragment ions provides further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the N-propyl bond and fragmentation within the piperidine ring.

Predicted ESI-MS Adducts and Fragments for this compound

| Ion Species | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₁₄H₂₀ClN]⁺ | 237.13 | Molecular Ion |

| [M+H]⁺ | [C₁₄H₂₁ClN]⁺ | 238.14 | Protonated Molecular Ion |

| [M+Na]⁺ | [C₁₄H₂₀ClNNa]⁺ | 260.12 | Sodium Adduct |

| Fragment | [C₁₁H₁₄N]⁺ | 160.11 | Loss of chloropropyl group (C₃H₆Cl) |

Note: Predicted m/z values are based on monoisotopic masses.

Infrared (IR) spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

The key absorptions include C-H stretching vibrations from both the aromatic phenyl ring and the aliphatic piperidine and propyl structures. The presence of the aromatic ring is further confirmed by C=C stretching bands. The C-N bond of the tertiary amine and the C-Cl bond of the alkyl chloride also produce characteristic signals.

Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Tertiary Amine C-N | Stretch | 1250 - 1020 |

Chromatographic Separation and Purity Analysis

Chromatographic methods are indispensable for the isolation of this compound from reaction mixtures and for the subsequent assessment of its purity.

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the synthesis of this compound. The reaction, typically an N-alkylation of 4-phenylpiperidine with a 3-chloropropyl source, can be tracked by spotting small aliquots of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel).

As the reaction proceeds, a new spot corresponding to the more nonpolar product, this compound, will appear, while the spot for the starting material, 4-phenylpiperidine, diminishes. The phenyl group allows for easy visualization of the spots under UV light (254 nm). Staining with agents like potassium permanganate (B83412) can also be used. The choice of eluent (mobile phase), often a mixture of a nonpolar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent like ethyl acetate (B1210297), is optimized to achieve good separation between the starting material and the product.

Following the completion of the synthesis, column chromatography is the standard method for purifying this compound on a larger scale. sigmaaldrich.com The crude reaction mixture is loaded onto a column packed with a stationary phase, most commonly silica gel. sigmaaldrich.com

A solvent system similar to that used for TLC is then passed through the column to elute the components. Based on literature procedures, a mixture of cyclohexane and ethyl acetate (in a 1:1 volume ratio) has been successfully used as the mobile phase. sigmaaldrich.com The fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. Combining the pure fractions and evaporating the solvent yields purified this compound, typically as an oil. sigmaaldrich.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-phenylpiperidine |

| 1-bromo-3-chloropropane (B140262) |

| Cyclohexane |

| Ethyl acetate |

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely utilized for the separation, identification, and quantification of components within a mixture. Its application in determining the purity of pharmaceutical intermediates and active ingredients is crucial for quality control.

The principle of HPLC involves the passage of a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.

For the purity determination of compounds like this compound, a reverse-phase HPLC (RP-HPLC) method is often employed. In this mode, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, typically consisting of water and a polar organic solvent such as acetonitrile (B52724) or methanol.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, the analytical approach for a structurally similar compound, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, provides a relevant example of how such a purity assessment would be conducted. sielc.comresearchgate.net A typical RP-HPLC method for a related compound might utilize a C18 column, which has a nonpolar stationary phase. researchgate.net The mobile phase could be a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (like acetonitrile). researchgate.net

The separation of the target compound from its impurities is achieved by optimizing the mobile phase composition, flow rate, and column temperature. Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl group in the molecule allows for UV absorbance. The purity of the sample is then determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

To ensure the reliability of the method, it must be validated according to guidelines from the International Council for Harmonisation (ICH). This validation process assesses parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net For instance, in the analysis of a related piperazine (B1678402) derivative, a selective and sensitive liquid chromatography–tandem mass spectrometry (LC-MS/MS) method was developed, demonstrating excellent linearity over a concentration range of 0.03–1.5 ppm with a correlation coefficient greater than 0.9996. researchgate.net The LOD and LOQ were found to be 0.01 and 0.03 ppm, respectively, highlighting the method's sensitivity for detecting trace impurities. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 symmetry (100 mm x 4.6 mm, 3.5 µm) | researchgate.net |

| Mobile Phase | 5.0 mM ammonium acetate–acetonitrile (30:70, v/v) | researchgate.net |

| Flow Rate | 0.8 mL/min (split to 0.2 mL/min into the MS source) | researchgate.net |

| Column Temperature | 40 °C | utm.my |

| Detection | Positive electrospray ionization (ESI) with MRM mode | researchgate.net |

| Injection Volume | 10 µL | utm.my |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a molecule's connectivity and stereochemistry, as well as insights into intermolecular interactions within the crystal lattice.

The process begins with the growth of a high-quality single crystal of the compound of interest. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional map of the electron density within the crystal can be generated. From this map, the positions of the individual atoms can be determined, revealing the molecule's structure.

The crystallographic data obtained from such an analysis includes the crystal system, space group, unit cell dimensions, and atomic coordinates. This information is invaluable for understanding the solid-state properties of the compound and can be crucial in fields such as drug design, where the conformation of a molecule can significantly impact its biological activity.

| Parameter | Value | Reference |

|---|---|---|

| Compound | Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone | researchgate.net |

| Molecular Formula | C25H25NO | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 8.2543(7) | researchgate.net |

| b (Å) | 10.5543(8) | researchgate.net |

| c (Å) | 12.6184(6) | researchgate.net |

| α (°) | 77.901(7) | researchgate.net |

| β (°) | 71.270(2) | researchgate.net |

| γ (°) | 70.390(5) | researchgate.net |

| Volume (ų) | 974.3(1) | researchgate.net |

Synthesis and Academic Utility of 1 3 Chloropropyl 4 Phenylpiperidine Derivatives

Modification Strategies for the Piperidine (B6355638) Ring System

The piperidine ring of 1-(3-chloropropyl)-4-phenylpiperidine is a key target for structural modification to explore structure-activity relationships (SAR). Synthetic strategies can introduce substituents at various positions, altering the steric and electronic properties of the molecule.

One common approach involves the synthesis of piperidine derivatives with substituents at the 3-position. For example, 1-methyl-3-(3-hydroxy-3-phenylpropyl)-4-phenyl-4-piperidinol has been synthesized as part of research into potential analgesics. nih.gov Another strategy focuses on creating 4,4-disubstituted piperidines, which have also been evaluated for analgesic properties. These modifications often begin from a piperidone precursor, where the desired substituents are introduced before or after the formation of the piperidine ring.

Furthermore, the nitrogen atom of the piperidine ring itself is a primary site for modification. While the subject compound has a 3-chloropropyl group, this can be introduced onto a pre-functionalized piperidine ring. For instance, N-alkylation of a piperidine with a suitable alkyl halide is a common synthetic step. acs.org The synthesis of spirocyclic systems attached to the piperidine ring has also been explored, creating novel analogues of existing drugs like Alogliptin.

Table 1: Examples of Piperidine Ring Modifications

| Precursor/Starting Material | Reagents and Conditions | Modified Product | Purpose/Application |

| 1-Benzyl-4-piperidone | 1. Aniline, KCN (Strecker condensation)2. H₂SO₄ (hydrolysis)3. Esterification4. LiAlH₄ (reduction) | 4-(Hydroxymethyl)-4-anilino-N-benzylpiperidine | Intermediate for Sufentanil/Alfentanil synthesis google.com |

| N-Benzylpiperidones | Benzhydryl bromides, Trifluoromethanesulfonate | 3-Benzhydryl-4-piperidone derivatives | Synthesis of Neurokinin-1 (NK₁) receptor antagonists nih.gov |

| 4-Piperidone monohydrate hydrochloride | 2-(Bromoethyl)benzene, Cs₂CO₃ | N-Phenylethylpiperidin-4-one | Intermediate for Fentanyl synthesis nih.govosti.gov |

Derivatization of the Phenyl Substituent

The phenyl group at the 4-position of the piperidine ring offers another site for derivatization, which can significantly influence the pharmacological profile of the resulting compounds. Modifications can be achieved either by starting the synthesis with an already substituted aromatic compound or by performing reactions directly on the 4-phenylpiperidine (B165713) core.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, can introduce a variety of functional groups onto the phenyl ring. libretexts.org For instance, the nitration of (S)-3-phenylpiperidine to form (S)-3-(p-nitrophenyl)piperidine is a key step in the synthesis of Niraparib intermediates. google.com The position of the substituent (ortho, meta, or para) can be directed by the existing piperidine ring and the reaction conditions.

Alternatively, palladium-catalyzed cross-coupling reactions are powerful tools for creating 4-arylpiperidines with diverse substituents. nih.gov A series of para-substituted 4-phenylpiperidines have been synthesized and evaluated as monoamine oxidase (MAO) inhibitors, demonstrating how subtle changes to the phenyl ring can tune biological activity. acs.org These studies often explore substituents with varying electronic and steric properties, such as chloro, trifluoromethyl, and methoxy (B1213986) groups. acs.org

Table 2: Examples of Phenyl Group Derivatization

| Starting Material | Reagents and Conditions | Product | Research Area |

| (S)-3-Phenylpiperidine | Nitrating agent (e.g., HNO₃) | (S)-3-(p-Nitrophenyl)piperidine | Intermediate for Niraparib synthesis google.com |

| 4-Phenylpiperidine | Iodopropane, K₂CO₃, Acetonitrile (B52724) | 1-Propyl-4-(4-chlorophenyl)piperidine | MAO Inhibitors acs.org |

| 4-(4-Hydroxyphenyl)piperidine | ω-Phenylalkyl halides | N-(ω-Phenylalkyl)-4-(4-hydroxyphenyl)piperidine | Selective NMDA receptor antagonists nih.gov |

| 2-Nitrobromobenzenes | Piperidine | 4-Substituted-N-(2-nitrophenyl)piperidine | Study of nucleophilic aromatic substitution kinetics researchgate.net |

Structural Elaboration at the Chloropropyl Chain

The 1-(3-chloropropyl) group is arguably the most synthetically versatile handle on the molecule. The terminal chlorine atom is a good leaving group, making the propyl chain susceptible to nucleophilic substitution reactions. This allows for the straightforward attachment of a wide array of molecular fragments to the piperidine nitrogen.

This reactivity is central to its role as a building block. Various nucleophiles, including primary and secondary amines, phenols, thiols, and carbanions, can displace the chloride to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. For example, reacting this compound with a secondary amine in the presence of a base would yield a tertiary amine derivative. This type of alkylation is a fundamental transformation in organic synthesis. The reaction of 1-(3-chloropropyl)piperazine (B3346528) with 1-(3-chlorophenyl)piperazine (B195711) hydrochloride is a documented example of this type of coupling. google.com

The synthesis of many complex drugs involves the alkylation of a nitrogen-containing heterocycle. The chloropropyl chain provides a three-carbon spacer, which can be optimal for binding to specific biological targets.

Table 3: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagents and Conditions | Product Type |

| Secondary Amine (e.g., Piperazine) | Base (e.g., NaOH), Acetone/Water | 1-(3-(4-Phenylpiperidin-1-yl)propyl)piperazine derivative |

| Phenol | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 1-(3-Phenoxypropyl)-4-phenylpiperidine |

| Thiol | Base (e.g., NaH), Solvent (e.g., THF) | 1-(3-(Alkylthio)propyl)-4-phenylpiperidine |

| Aniline derivative | Base (e.g., DIPEA), Solvent (e.g., CH₂Cl₂) | N-Aryl-N-(3-(4-phenylpiperidin-1-yl)propyl)amine |

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The true value of this compound lies in its utility as a key intermediate for constructing more complex and often pharmacologically potent molecules. The 4-phenylpiperidine core is a well-established pharmacophore for central nervous system (CNS) targets, including opioid and neurokinin receptors. nih.govresearchgate.net

Analgesics (Opioids): The structure of fentanyl, a potent synthetic opioid, features an N-substituted 4-anilinopiperidine core. nih.gov While fentanyl itself has a phenethyl group, many analogues are synthesized by alkylating the piperidine nitrogen of a 4-anilinopiperidine precursor. osti.govnih.gov this compound (or its 4-anilino equivalent) serves as a perfect precursor for introducing a three-carbon tether to other functionalities, allowing for the synthesis of fentanyl-related compounds. nih.gov

Neurokinin-1 (NK₁) Receptor Antagonists: The 4-phenylpiperidine scaffold is also integral to a class of NK₁ receptor antagonists. nih.gov These compounds are investigated for their potential as antidepressants and antiemetics. The synthesis of these complex molecules often involves building upon the piperidine ring. The chloropropyl group on the title compound provides a reactive linker to attach the piperidine core to other necessary pharmacophoric elements, such as those found in the structure of aprepitant, a known NK₁ antagonist. mdpi.com

The modular nature of syntheses using this intermediate allows chemists to rapidly generate libraries of compounds. By varying the nucleophile that reacts with the chloropropyl chain (Section 5.3) or by modifying the phenyl ring (Section 5.2), researchers can systematically explore the chemical space around the 4-phenylpiperidine core to optimize potency, selectivity, and pharmacokinetic properties.

Computational and Theoretical Investigations in 1 3 Chloropropyl 4 Phenylpiperidine Research

Molecular Modeling and Conformational Analysis

Molecular modeling of 1-(3-Chloropropyl)-4-phenylpiperidine involves creating a three-dimensional representation of the molecule to study its behavior. A key aspect of this is conformational analysis, which aims to identify the various spatial arrangements, or conformers, that the molecule can adopt due to the rotation around its single bonds. The compound's structure, featuring a flexible 3-chloropropyl chain attached to a piperidine (B6355638) ring, allows for a significant degree of conformational freedom.

The goal of conformational analysis is to determine the low-energy, and therefore most probable, conformations of the molecule. This is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific shape that allows it to fit into the binding site of a biological receptor.

Key Research Findings:

Force Fields and Methods: Studies on similar piperidine analogs often employ molecular mechanics force fields like MMFF94 or the Tripos force field to calculate the potential energy of different conformers. nih.gov Methods such as random search or systematic grid scans are used to explore the conformational space and identify local energy minima on the potential energy surface. nih.gov

Piperidine Ring Conformation: The piperidine ring typically adopts a stable chair conformation. However, the orientation of the substituents—the phenyl group at the C4 position and the chloropropyl group at the N1 position—can be either axial or equatorial. The relative energies of these arrangements are calculated to find the most stable chair form.

Side Chain Flexibility: The 3-chloropropyl side chain possesses multiple rotatable bonds, leading to a large number of possible conformers. Computational analysis helps to identify extended versus folded conformations and predict which are energetically favored in different environments (e.g., in a vacuum or in a solvent).

Table 1: Key Torsional Angles in Conformational Analysis of this compound

| Dihedral Angle | Description | Significance |

| C-N-C-C | Rotation around the N1-C(propyl) bond | Determines the orientation of the chloropropyl chain relative to the piperidine ring. |

| N-C-C-C | Rotation around the first C-C bond of the propyl chain | Influences the overall extension or folding of the side chain. |

| C-C-C-Cl | Rotation around the second C-C bond of the propyl chain | Positions the terminal chlorine atom, a key functional group. |

| C-C-C-N (ring) | Phenyl group orientation relative to the piperidine ring | Defines whether the phenyl group is in an axial or equatorial position. |

This table is illustrative of the parameters studied in conformational analysis.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more detailed understanding of the electronic properties of this compound. jksus.org These methods solve approximations of the Schrödinger equation to determine the electron distribution within the molecule, offering insights that molecular mechanics cannot.

These calculations are used to predict the molecule's electronic structure, which in turn governs its reactivity, stability, and spectroscopic properties. By understanding where electrons are most likely to be found and the energies of the molecular orbitals, researchers can predict how the molecule will interact with other chemical species.

Key Research Findings:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the piperidine ring is typically an electron-rich site, while the regions around the chlorine atom and hydrogen atoms are relatively electron-poor. jksus.org

Atomic Charges: Calculations can assign partial charges to each atom in the molecule. This information helps to quantify the polarity of bonds and predict sites for electrostatic interactions, such as hydrogen bonding.

Table 2: Illustrative Data from Quantum Chemical Calculations on a Phenylpiperidine Derivative

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |

Note: These values are representative for a similar molecular structure and serve for illustrative purposes.

Docking and Molecular Dynamics Simulations in Ligand-Receptor Interaction Studies

To understand how this compound might exert a biological effect, researchers use molecular docking and molecular dynamics (MD) simulations. These techniques model the interaction between the small molecule (ligand) and a biological macromolecule, such as a protein receptor or enzyme. mdpi.com

Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves sampling a large number of possible orientations and conformations of the ligand within the receptor's binding site and scoring them based on their predicted binding affinity. This helps to identify plausible binding modes and provides a static snapshot of the interaction. mdpi.com For this compound, docking could be used to predict its binding to targets like dopamine (B1211576) or serotonin (B10506) transporters. nih.gov

Key Outputs of Docking Studies:

Binding Energy/Score: A numerical value that estimates the strength of the ligand-receptor interaction. More negative values typically indicate stronger binding.

Binding Pose: The predicted 3D arrangement of the ligand within the receptor's active site.

Key Interactions: Identification of specific amino acid residues in the receptor that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces.

Table 3: Example of Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Dopamine Transporter | -8.5 | Asp79, Phe326, Ser149 | Hydrogen Bond, Pi-Pi Stacking |

| Serotonin Transporter | -7.9 | Tyr95, Ile172, Gly442 | Hydrophobic, van der Waals |

This table is a hypothetical representation of potential docking results for illustrative purposes.

Molecular Dynamics (MD) Simulations: While docking provides a static picture, MD simulations offer a dynamic view of the ligand-receptor complex over time. frontiersin.org Starting from a docked pose, an MD simulation calculates the movements of every atom in the system by solving Newton's equations of motion. This allows researchers to assess the stability of the predicted binding pose and observe how the ligand and receptor adapt to each other. nih.gov MD simulations provide a more realistic model of the biological environment and can reveal important dynamic processes that are missed by static docking methods. nih.gov

Insights from MD Simulations:

Binding Stability: MD simulations can confirm whether the ligand remains stably bound in the active site over a period of nanoseconds or microseconds.

Conformational Changes: They reveal how the receptor and ligand might change their conformations upon binding.

Role of Water Molecules: The explicit inclusion of water molecules in the simulation can highlight their crucial role in mediating ligand-receptor interactions.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies

Current synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine typically involves the N-alkylation of 4-phenylpiperidine (B165713) with a 1-halo-3-chloropropane, such as 1-bromo-3-chloropropane (B140262), in the presence of a base. prepchem.com While effective, future research is expected to focus on developing more efficient, sustainable, and scalable synthetic routes.

Emerging methodologies could include:

Catalytic Approaches: The use of transition metal or organocatalysts could enable the synthesis under milder conditions, potentially reducing reaction times and improving yields.

Green Chemistry Principles: Future syntheses may employ more environmentally benign solvents and reagents, minimizing waste generation. This could involve exploring one-pot reactions or continuous flow processes, which offer advantages in terms of safety, control, and scalability.

Microwave-Assisted Synthesis: This technique has the potential to significantly accelerate the N-alkylation reaction, leading to faster production of the target compound.

A comparative overview of potential synthetic strategies is presented below.

| Methodology | Precursors | Reagents/Conditions | Potential Advantages |

| Conventional Alkylation | 4-Phenylpiperidine, 1-Bromo-3-chloropropane | Potassium carbonate, Acetonitrile (B52724), 24h at 25°C prepchem.com | Well-established, reliable. |

| Phase-Transfer Catalysis | 4-Phenylpiperidine, 1,3-Dichloropropane | Aqueous NaOH, Organic solvent, PTC catalyst | Improved reaction rates, milder conditions, suitable for large scale. |

| Flow Chemistry | 4-Phenylpiperidine, 1,3-Dichloropropane | Pumped through a heated reactor with immobilized base | Enhanced safety and control, rapid optimization, easy scalability. |

| Microwave-Assisted | 4-Phenylpiperidine, 1,3-Dichloropropane | Polar solvent, Microwave irradiation | Drastically reduced reaction times, potential for higher yields. |

Advanced Spectroscopic and Analytical Characterization

While standard characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry are sufficient for routine identification, future research will likely demand more sophisticated analytical methods. For analogous piperazine (B1678402) compounds, sensitive methods like liquid chromatography–tandem mass spectrometry (LC–MS/MS) have been developed for trace-level quantification. utm.myresearchgate.net

Future analytical characterization of this compound and its derivatives could involve:

High-Resolution Mass Spectrometry (HRMS): To provide unambiguous determination of elemental composition and aid in the identification of impurities and metabolites.

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC would be crucial for the complete and unequivocal assignment of proton and carbon signals, especially for more complex derivatives.

X-ray Crystallography: For derivatives that can be crystallized, single-crystal X-ray diffraction would provide definitive proof of structure and detailed information about conformation and intermolecular interactions in the solid state.

| Technique | Type of Information Provided | Application Focus |

| LC-MS/MS | Quantitative analysis of trace levels utm.myresearchgate.net | Impurity profiling, pharmacokinetic studies. |

| HRMS (e.g., TOF, Orbitrap) | Exact mass and elemental composition. | Structural confirmation, metabolite identification. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms, unambiguous signal assignment. | De novo structure elucidation of complex derivatives. |

| X-ray Crystallography | 3D molecular structure, stereochemistry, crystal packing. | Absolute structural proof, solid-state characterization. |

Expansion into Materials Science and Supramolecular Chemistry

The bifunctional nature of this compound makes it an intriguing building block for materials science and supramolecular chemistry. The reactive chloropropyl group can be used to graft the molecule onto surfaces or incorporate it into larger polymeric structures.

Polymer Synthesis: The compound could serve as a monomer or a functionalizing agent for polymers. For instance, it could be incorporated into polyacrylates or polystyrenes through post-polymerization modification. The resulting materials, bearing the phenylpiperidine moiety, could exhibit unique surface properties or be investigated for applications in separation sciences or as functional coatings.

Supramolecular Assemblies: By modifying the structure to include recognition motifs (e.g., hydrogen bond donors/acceptors), derivatives of this compound could be designed to self-assemble into ordered structures like liquid crystals, gels, or micelles. The phenyl ring offers a platform for π-π stacking interactions, which can be a driving force for self-assembly.

Interdisciplinary Applications in Chemical Biology Research

The 4-phenylpiperidine scaffold is a key component of numerous biologically active molecules. wikipedia.orgnih.gov This presents a significant opportunity to use this compound as a starting material for the development of chemical probes to investigate biological systems. nih.gov

Development of Chemical Probes: The chloropropyl group can be readily converted to other functionalities. By replacing the chlorine with a reporter tag—such as a fluorophore, a biotin molecule, or a photo-crosslinker—researchers can synthesize molecular tools to study the biological targets of phenylpiperidine-based ligands. nih.gov

Covalent Ligand Development: The inherent reactivity of the chloropropyl group as an alkylating agent could be harnessed to design covalent inhibitors or activity-based probes. Such probes could be used to irreversibly label specific protein targets in vitro or in complex biological systems, facilitating target identification and validation.

| Probe Type | Modification of Chloropropyl Group | Research Application |

| Fluorescent Probe | Substitution with a fluorophore (e.g., via azide-alkyne cycloaddition). | Visualizing target localization in cells via microscopy. |

| Affinity Probe | Substitution with an affinity tag (e.g., biotin). | Target protein isolation and identification (pull-down assays). |

| Photoaffinity Probe | Incorporation of a photo-reactive group (e.g., diazirine). | Covalent cross-linking to binding partners upon UV irradiation. |

| Covalent Ligand | Use of the inherent alkylating ability of the chloro-group. | Irreversible labeling of a target protein for functional studies. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Chloropropyl)-4-phenylpiperidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer :

- Nucleophilic Substitution : React 4-phenylpiperidine with 1-bromo-3-chloropropane in acetonitrile using potassium carbonate as a base. Monitor reaction progress via TLC or HPLC .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity (>95%) via HPLC with a C18 column and UV detection at 254 nm .

- Optimization : Vary solvent polarity (e.g., DMF for slower reactions) and temperature (40–60°C) to balance yield and byproduct formation .

Q. How can researchers characterize the structural and chemical properties of this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm the piperidine ring protons (δ 1.5–3.0 ppm) and chloropropyl chain (δ 3.5–4.0 ppm for Cl-CH) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] peaks. Compare with theoretical molecular weight (CHClN: 237.78 g/mol).

- Elemental Analysis : Verify C, H, N, and Cl percentages (±0.3% deviation) .

Q. What solvents and conditions are suitable for solubility testing of this compound?

- Methodological Answer :

- Solubility Screening : Use a shake-flask method in PBS (pH 7.4), DMSO, ethanol, and chloroform. Measure saturation concentration via UV-Vis spectroscopy at λ ~270 nm .

- LogP Determination : Perform reverse-phase HPLC with a calibration curve of known LogP standards to estimate partition coefficient .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound, and how can target receptors be identified?

- Methodological Answer :

- Receptor Binding Assays : Screen against CNS targets (e.g., σ-1 receptors) using radioligand displacement (e.g., -(+)‑Pentazocine). Calculate IC values via nonlinear regression .

- Functional Assays : Use calcium flux assays in HEK293 cells expressing candidate GPCRs to assess agonist/antagonist activity .

Q. How can computational modeling predict the reactivity and stability of this compound under varying pH conditions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian 16 at the B3LYP/6-31G* level. Calculate electrostatic potential maps to identify nucleophilic attack sites .

- pH-Dependent Stability : Simulate hydrolysis pathways at pH 2–10 using Schrödinger’s QikProp. Validate experimentally via LC-MS degradation studies .

Q. What strategies resolve contradictions in reported biological activity data for piperidine derivatives like this compound?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies for variables like assay type (e.g., cell-free vs. cell-based), purity (>98% vs. lower grades), and stereochemistry (racemic vs. enantiopure) .

- Reproducibility Checks : Replicate key experiments under standardized conditions (e.g., ATP concentration in kinase assays) .

Q. How does the chloropropyl substituent influence the compound’s pharmacokinetic properties, and what in vitro assays validate these effects?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t) .

- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess inhibition potency (IC) .

Q. What experimental designs assess the compound’s stability under thermal and photolytic stress?

- Methodological Answer :

- Forced Degradation : Expose to 40–80°C (thermal) and UV light (photolytic) for 24–72 hours. Monitor degradation products via UPLC-PDA .

- Kinetic Studies : Fit degradation data to zero/first-order models to derive activation energy (Arrhenius plot) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.